2-chloro-N-(3-chlorophenyl)acetamide

Vue d'ensemble

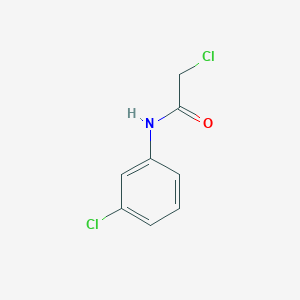

Description

2-chloro-N-(3-chlorophenyl)acetamide is an organic compound with the molecular formula C8H7Cl2NO. It is a derivative of acetamide, where the hydrogen atom of the amide group is substituted by a 3-chlorophenyl group and the methyl group is substituted by a chlorine atom. This compound is known for its applications in various chemical reactions and its potential use in scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3-chlorophenyl)acetamide typically involves the reaction of 3-chloroaniline with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

[ \text{3-chloroaniline} + \text{chloroacetyl chloride} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products.

Analyse Des Réactions Chimiques

Types of Reactions

2-chloro-N-(3-chlorophenyl)acetamide can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atom on the acetamide group can be substituted by nucleophiles such as amines or thiols.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 3-chloroaniline and acetic acid.

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Major Products

Nucleophilic substitution: Substituted amides or thioamides.

Hydrolysis: 3-chloroaniline and acetic acid.

Oxidation: N-oxide derivatives.

Applications De Recherche Scientifique

2-chloro-N-(3-chlorophenyl)acetamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and as a reagent in chemical processes.

Mécanisme D'action

The mechanism of action of 2-chloro-N-(3-chlorophenyl)acetamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the context of its use.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-chloro-N-(2-chlorophenyl)acetamide

- 2-chloro-N-(4-chlorophenyl)acetamide

- N-(3-chlorophenyl)acetamide

Uniqueness

2-chloro-N-(3-chlorophenyl)acetamide is unique due to the specific positioning of the chlorine atoms, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its analogs.

Activité Biologique

2-Chloro-N-(3-chlorophenyl)acetamide is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , and it features a chloro-substituted acetamide structure. The compound can be represented by the following structural formula:

The compound consists of a chloroacetyl group attached to a phenyl ring that has a chlorine substituent in the meta position. This unique structure contributes to its biological activity.

Synthesis Methods

The synthesis of this compound typically involves the reaction of 3-chloroaniline with chloroacetyl chloride in the presence of a suitable solvent. The reaction can be summarized as follows:

- Reactants : 3-chloroaniline + chloroacetyl chloride

- Solvent : Common solvents include acetone or acetonitrile.

- Reaction Conditions : The reaction is usually conducted under reflux conditions to facilitate the formation of the amide bond.

Antimicrobial Properties

Research indicates that this compound exhibits notable antibacterial activity against both Gram-positive and Gram-negative bacteria. In a screening study, compounds derived from similar structures demonstrated significant inhibition against various bacterial strains, suggesting that this compound may also possess similar properties .

Case Studies and Research Findings

- Antibacterial Activity : A study highlighted the antibacterial efficacy of related compounds, indicating that modifications in the substituents on the phenyl ring can enhance or diminish biological activity. The presence of halogen atoms like chlorine significantly influences the compound's interaction with bacterial membranes, leading to increased permeability and subsequent cell death .

- Structural Analysis : Crystallographic studies have shown that the N—H bond orientation in this compound is anti to the meta-chloro substituent, affecting its solid-state geometry and potentially its reactivity . This structural insight is crucial for understanding how variations in molecular geometry can impact biological interactions.

- Toxicological Assessment : Toxicity studies have classified this compound as harmful if swallowed and irritating to skin, necessitating careful handling in laboratory settings . These safety profiles are essential for evaluating its applicability in therapeutic contexts.

Comparative Analysis of Biological Activity

To provide a clearer understanding of how this compound compares with other related compounds, the following table summarizes key findings from various studies:

| Compound | Antibacterial Activity | Toxicity Level | Structural Characteristics |

|---|---|---|---|

| This compound | Moderate | Harmful if swallowed | Meta-chloro substitution; N—H anti orientation |

| N-(3-hydroxyphenyl)acetamide | High | Moderate | Hydroxy group enhances solubility |

| N-(4-hydroxyphenyl)acetamide | Moderate | Low | Para-hydroxy substitution |

Propriétés

IUPAC Name |

2-chloro-N-(3-chlorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO/c9-5-8(12)11-7-3-1-2-6(10)4-7/h1-4H,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNVBYGNINQITJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30180324 | |

| Record name | Acetanilide, 2,3'-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30180324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2564-05-8 | |

| Record name | Acetanilide, 2,3'-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002564058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2564-05-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8368 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetanilide, 2,3'-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30180324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-N-(3-chlorophenyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the molecular formula and weight of 2-chloro-N-(3-chlorophenyl)acetamide?

A1: While the abstract does not explicitly state the molecular weight, it does provide the molecular formula of this compound, which is C8H7Cl2NO []. Based on this formula, the molecular weight can be calculated as 204.06 g/mol.

Q2: What are the key structural features of this compound as revealed by the research?

A2: The research highlights several key structural features of this compound []:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.